molecular formula C36H39F6N2P B12063655 2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate CAS No. 356062-62-9

2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate

Cat. No.: B12063655
CAS No.: 356062-62-9
M. Wt: 644.7 g/mol
InChI Key: GEOIXQSTSLTWOU-UHFFFAOYSA-N
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Description

2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate typically involves a multi-step process

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Butyl and Dimethyl Groups: The butyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Attachment of Hexafluorophosphate Anion: The final step involves the formation of the indolium salt by reacting the indole derivative with hexafluorophosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)-ethylidene]-2-chloro-cyclohex-1-enyl]-vinyl)-1,1-dimethyl-1H-benzo[e]indolium hexafluorophosphate
  • 3-Butyl-2-[3-(3-butyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1H-benz[e]indolium iodide

Uniqueness

The uniqueness of 2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate lies in its specific structural features, such as the presence of the butyl and dimethyl groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

356062-62-9

Molecular Formula

C36H39F6N2P

Molecular Weight

644.7 g/mol

IUPAC Name

2-[3-(3-butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate

InChI

InChI=1S/C36H39N2.F6P/c1-7-8-24-38-30-23-21-26-15-10-12-17-28(26)34(30)36(4,5)32(38)19-13-18-31-35(2,3)33-27-16-11-9-14-25(27)20-22-29(33)37(31)6;1-7(2,3,4,5)6/h9-23H,7-8,24H2,1-6H3;/q+1;-1

InChI Key

GEOIXQSTSLTWOU-UHFFFAOYSA-N

Isomeric SMILES

CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C/C=C/C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)C)(C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)C)(C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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